molecular formula C26H28Cl2FeNPPd B1512872 Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) CAS No. 79767-72-9

Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)

Cat. No.: B1512872
CAS No.: 79767-72-9
M. Wt: 618.6 g/mol
InChI Key: SNFHKSPIFLPWCV-VCPBINOTSA-L
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Description

Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, dichloropalladium, and iron(2+), making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the recovery of cyclopentadiene from by-products of coal tar or petroleum cracking processes. The cyclopentadiene is then purified and used in further reactions to produce the final complex.

Chemical Reactions Analysis

Types of Reactions

Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized palladium and iron species.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or hydrides, resulting in the reduction of palladium and iron centers.

    Substitution: The compound can undergo substitution reactions where ligands attached to the metal centers are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, hydrides, and strong oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized metal species, while reduction reactions may yield reduced metal complexes.

Scientific Research Applications

Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: The compound is used in industrial processes that require efficient catalysis and specific chemical transformations.

Mechanism of Action

The mechanism by which Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) exerts its effects involves the interaction of its metal centers with various molecular targets. The palladium and iron centers can coordinate with substrates, facilitating chemical transformations through electron transfer and bond formation/breakage processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler compound that forms the basis for the more complex structure.

    Dichloropalladium: A common palladium compound used in various catalytic processes.

    Iron(2+) Complexes: Various iron(2+) complexes are used in catalysis and other chemical applications.

Uniqueness

The uniqueness of Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) lies in its complex structure, which combines multiple metal centers and ligands, providing unique catalytic properties and reactivity compared to simpler compounds.

Properties

IUPAC Name

cyclopenta-1,3-diene;dichloropalladium;(1S)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFHKSPIFLPWCV-VCPBINOTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C([CH-]C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C([CH-]C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2FeNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746585
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79767-72-9
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
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Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)

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